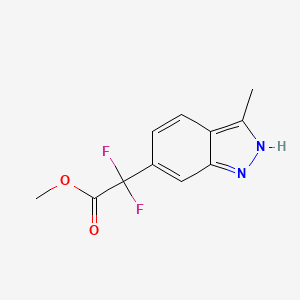

methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate

Description

Properties

Molecular Formula |

C11H10F2N2O2 |

|---|---|

Molecular Weight |

240.21 g/mol |

IUPAC Name |

methyl 2,2-difluoro-2-(3-methyl-2H-indazol-6-yl)acetate |

InChI |

InChI=1S/C11H10F2N2O2/c1-6-8-4-3-7(5-9(8)15-14-6)11(12,13)10(16)17-2/h3-5H,1-2H3,(H,14,15) |

InChI Key |

HFHFEWNUGOYTGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)C(C(=O)OC)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate typically involves a sequence of reactions starting from readily available starting materials. One common synthetic route includes the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation to afford the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Scientific Research Applications

Research indicates that methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate exhibits various biological activities, making it a candidate for further exploration in drug development.

Anticancer Properties

Several studies have investigated the anticancer potential of indazole derivatives. This compound has shown promise in inhibiting tumor growth in vitro and in vivo. It operates through mechanisms such as:

- Inhibition of cell proliferation : Targeting specific pathways involved in cancer cell growth.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, indicating potential use in developing new antibiotics.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in synthesizing more complex molecules with enhanced pharmacological profiles. Its applications include:

- Lead Compound Development : It can be modified to create derivatives with improved efficacy and selectivity.

- Targeted Drug Delivery Systems : The compound's unique structure allows for incorporation into nanoparticles or liposomes for targeted delivery to cancer cells.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of polymers with specific properties, such as:

- Fluorinated Polymers : These materials exhibit enhanced chemical resistance and thermal stability.

Coatings and Adhesives

Due to its chemical structure, it may also find applications in developing advanced coatings and adhesives that require specific adhesion properties or resistance to environmental factors.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth compared to controls, suggesting a pathway for developing new cancer therapies.

Case Study 2: Antimicrobial Testing

A collaborative study between several universities assessed the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound demonstrated notable activity, prompting further investigation into its mechanism of action and potential as a new antibiotic agent.

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core is known to interact with various biological receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

Core Heterocycle: The target compound’s indazole ring (two adjacent nitrogen atoms) contrasts with the indole in 2-(6-methyl-1H-indol-3-yl)acetic acid . Compared to triazine-based metsulfuron-methyl , the indazole core offers distinct aromatic interactions, likely reducing herbicidal activity but increasing specificity for enzymatic targets.

Functional Groups :

- The methyl ester group in the target compound increases lipophilicity relative to the carboxylic acid in 2-(6-methyl-1H-indol-3-yl)acetic acid , favoring membrane permeability. Esters also act as prodrugs, hydrolyzing to active acids in vivo.

- Fluorosulphonyl in methyl fluorosulphonyl difluoro acetate introduces strong electron-withdrawing effects, whereas the indazole substituent in the target compound balances electron distribution for optimized reactivity.

Fluorination :

Research Findings and Implications

- Bioactivity: Indazole derivatives are prevalent in drug discovery due to their kinase-inhibiting properties.

- Agrochemical Potential: While metsulfuron-methyl functions as a herbicide via sulfonylurea-mediated acetolactate synthase inhibition, the target compound’s indazole core may redirect bioactivity toward non-plant targets, such as fungal or insect enzymes.

- Physicochemical Properties : The ester group and fluorine atoms likely improve the compound’s logP (lipophilicity) and half-life compared to indole-based carboxylic acids , aligning with trends in fluorinated pharmaceuticals.

Biological Activity

Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate is an indazole derivative that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with other compounds, supported by data tables and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C11H10F2N2O2

- Molecular Weight: 240.21 g/mol

- IUPAC Name: this compound

- CAS Number: 1547098-96-3

| Property | Value |

|---|---|

| Molecular Formula | C11H10F2N2O2 |

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | HFHFEWNUGOYTGC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indazole core structure is known to interact with several biological receptors, influencing pathways related to cell proliferation and apoptosis.

Interaction with Biological Targets

Research indicates that indazole derivatives often exhibit inhibitory effects on specific kinases and enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFR) and epidermal growth factor receptors (EGFR), leading to reduced cell proliferation in cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that the presence of difluoro groups significantly enhances its biological activity compared to other indazole derivatives. This modification influences the compound's lipophilicity and binding affinity to target proteins.

Comparison with Similar Compounds:

| Compound Name | Biological Activity | IC50 Value (nM) |

|---|---|---|

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Antiviral | <4.1 |

| 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Antiviral | Varies |

| This compound | Potential anticancer | TBD |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in oncology. For example:

- Antiproliferative Effects : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies .

- Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in tumor growth. Preliminary results suggest that it may serve as a potent inhibitor of FGFR and EGFR pathways .

- Case Studies : In vitro studies have shown promising results regarding the efficacy of this compound against specific cancer types, indicating its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.